molecular formula C17H15FN4O B13361740 N-(5-fluoro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(5-fluoro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13361740
M. Wt: 310.33 g/mol
InChI Key: CTWXXMAXDXMFTO-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of fluorine and pyridine moieties in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Fluorine Substituent: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling with Pyridine: The pyridine moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a palladium catalyst and a suitable boronic acid derivative.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: N-fluorobenzenesulfonimide (NFSI), Selectfluor, palladium catalysts

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Receptor Interaction: Binding to receptors on the cell surface or within cells to trigger specific signaling pathways.

    Gene Expression: Modulating the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

N-(5-fluoro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-(5-fluoro-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
  • N-(5-fluoro-2-methylbenzyl)-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide

These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The presence of different substituents and functional groups can significantly influence their behavior and effectiveness in various applications.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H15FN4O/c1-11-6-7-13(18)9-15(11)21-17(23)14-10-20-22(12(14)2)16-5-3-4-8-19-16/h3-10H,1-2H3,(H,21,23)

InChI Key

CTWXXMAXDXMFTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C

Origin of Product

United States

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